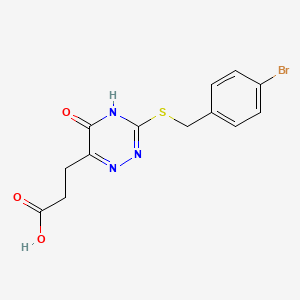

3-(3-((4-Bromobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Description

This compound belongs to the 1,2,4-triazine family, characterized by a six-membered heterocyclic core containing three nitrogen atoms. Its structure features a 4-bromobenzylthio substituent at position 3 and a propanoic acid moiety at position 6 of the triazine ring. The 5-oxo-4,5-dihydro group contributes to partial saturation, enhancing stability and modulating electronic properties. The bromine atom on the benzyl group introduces steric bulk and electron-withdrawing effects, which may influence reactivity and intermolecular interactions.

Properties

IUPAC Name |

3-[3-[(4-bromophenyl)methylsulfanyl]-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3O3S/c14-9-3-1-8(2-4-9)7-21-13-15-12(20)10(16-17-13)5-6-11(18)19/h1-4H,5-7H2,(H,18,19)(H,15,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVHUKMGVUTUGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NN=C(C(=O)N2)CCC(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((4-Bromobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid typically involves multiple steps. One common method starts with the preparation of the 4-bromobenzyl thiol, which is then reacted with a triazine derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-(3-((4-Bromobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the bromine atom or to convert the triazine ring to a more reduced form.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: De-brominated compounds, reduced triazine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 3-(3-((4-Bromobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid (CAS Number: 898607-83-5) is a member of the triazine family and has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and agricultural sciences. This article explores its applications, supported by scientific research findings and documented case studies.

Medicinal Chemistry

The compound has shown promise as an antitumor agent . Research indicates that derivatives of triazine compounds can inhibit tumor growth by interfering with cellular processes. For example, studies have demonstrated that related compounds exhibit cytotoxicity against various cancer cell lines, including colon carcinoma cells (HCT-116) . The mechanism often involves inducing apoptosis in cancer cells, which is crucial for developing effective anticancer therapies.

Antimicrobial Activity

Triazine derivatives, including this compound, have been investigated for their antimicrobial properties . They exhibit activity against both gram-positive and gram-negative bacteria. A study highlighted the synthesis of various triazine derivatives that showed significant antimicrobial effects, suggesting that modifications to the triazine structure can enhance efficacy against microbial pathogens . This application is particularly relevant in the context of increasing antibiotic resistance.

Agricultural Applications

The compound may also find utility in agrochemicals , particularly as a pesticide or herbicide. Triazines have historically been used in agriculture due to their ability to inhibit photosynthesis in plants, making them effective herbicides. Research into similar compounds indicates potential effectiveness in controlling weed populations while minimizing environmental impact .

Biological Studies

Research has utilized this compound in various biological assays to understand its interaction with biological systems. For instance, studies on its binding affinity to specific enzymes or receptors could provide insights into its pharmacological profile and therapeutic potential .

Case Study 1: Antitumor Activity

In a controlled study published by Abdelrehim et al., new derivatives of triazole were synthesized and screened for their antitumor activity against HCT-116 cells. The results indicated that certain modifications to the triazine structure significantly enhanced cytotoxicity, suggesting that similar approaches could be applied to this compound for improved therapeutic outcomes .

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various synthesized triazine derivatives against common bacterial strains. The findings revealed that compounds with specific substituents exhibited enhanced antibacterial properties compared to standard antibiotics, indicating a potential role for this compound in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(3-((4-Bromobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid involves its interaction with specific molecular targets. The bromobenzyl group and the triazine ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with structurally related triazine derivatives, focusing on substituents and key properties:

Physicochemical Properties

- Lipophilicity: The bromine atom in the target compound increases logP compared to non-halogenated analogs, affecting membrane permeability .

- Melting Points: Fluorinated derivatives (e.g., : 141–156°C) exhibit higher melting points than non-fluorinated analogs due to stronger intermolecular forces .

- Solubility: Compounds with ionizable groups (e.g., propanoic acid) show pH-dependent solubility, critical for bioavailability .

Biological Activity

3-(3-((4-Bromobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid (CAS Number: 898607-83-5) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of the compound is C13H12BrN3O3S, with a molecular weight of approximately 370.22 g/mol. Its structure includes a triazine ring and a propanoic acid moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H12BrN3O3S |

| Molecular Weight | 370.2217 g/mol |

| SMILES | OC(=O)CCc1nnc([nH]c1=O)SCc1ccc(cc1)Br |

Antimicrobial Activity

Research indicates that compounds containing triazine rings exhibit significant antimicrobial properties. The specific derivative has shown activity against various bacterial strains in vitro. For instance, studies have demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Cytotoxicity and Antitumor Effects

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays.

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 83.20 ± 2.25 |

| MCF-7 | >100 |

| NIH 3T3 | >100 |

These results indicate that while the compound exhibits some cytotoxicity against specific cancer cell lines (notably K562), it may not be as effective against others like MCF-7 or NIH 3T3.

The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical to cell proliferation and survival. Molecular docking studies have suggested potential interactions with key targets such as PPARγ and VEGFR2, which are implicated in various cellular processes including metabolism and angiogenesis.

Case Studies

Recent studies have focused on the pharmacokinetic properties of the compound. It has been shown to possess high gastrointestinal absorption but limited blood-brain barrier permeability. The compound's interaction with cytochrome P450 enzymes suggests potential drug-drug interactions that could affect its therapeutic efficacy.

Q & A

Basic: What are the established synthetic routes for 3-(3-((4-Bromobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid, and what key reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Thioether formation : Reacting 4-bromobenzyl mercaptan with a triazinone intermediate under reflux conditions using polar aprotic solvents (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .

- Propanoic acid coupling : Introducing the propanoic acid moiety via alkylation or condensation reactions, often requiring anhydrous conditions to avoid hydrolysis .

- Microwave-assisted synthesis : For time efficiency, microwave irradiation can accelerate Knoevenagel condensations or thiazole ring closures, as demonstrated in analogous triazine derivatives (e.g., 20–40% yield improvement compared to conventional heating) .

Key factors affecting yield : Solvent polarity, catalyst selection (e.g., triethylamine for thioether formation), and temperature control during exothermic steps .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound, and what characteristic signals should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR :

- IR spectroscopy : Confirm the thioether linkage (C-S stretch ~650 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹) .

- Elemental analysis : Validate stoichiometry (e.g., Br content via combustion analysis) to rule out impurities .

Advanced: How can researchers resolve discrepancies in NMR data between theoretical predictions and experimental results for this compound?

Methodological Answer:

Discrepancies often arise from:

- Dynamic effects : Rotameric equilibria in the propanoic acid chain can split signals. Use variable-temperature NMR to observe coalescence or decoalescence .

- Solvent interactions : Polar solvents (e.g., DMSO-d₆) may shift carboxylic acid proton signals. Compare spectra in CDCl₃ vs. DMSO-d₆ to isolate solvent effects .

- Tautomerism : The triazinone ring may exhibit keto-enol tautomerism. ¹H-¹⁵N HMBC can confirm nitrogen hybridization and tautomeric states .

Validation : Cross-reference with X-ray crystallography (if crystals are obtainable) to resolve ambiguous assignments .

Advanced: What in vitro bioassay strategies are suitable for evaluating the biological activity of this triazine derivative, considering its structural features?

Methodological Answer:

- Enzyme inhibition assays : Target enzymes with sulfur-binding pockets (e.g., cysteine proteases) due to the thioether moiety. Use fluorogenic substrates to quantify inhibition kinetics .

- Antimicrobial activity : Screen against Gram-positive/negative bacteria using microdilution methods (MIC determination). The bromobenzyl group may enhance membrane penetration .

- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa) to assess selectivity. Compare with non-brominated analogs to isolate the role of the bromine substituent .

Controls : Include a hydrolyzed derivative (propanoic acid removed) to evaluate the necessity of the carboxylic acid group .

Advanced: What methodological considerations are critical when assessing the environmental stability and degradation pathways of this compound?

Methodological Answer:

- Hydrolytic stability : Conduct pH-dependent hydrolysis studies (pH 3–9) at 25–50°C. Monitor degradation via HPLC-MS for byproducts (e.g., free propanoic acid or debrominated species) .

- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous/organic matrices. Use LC-QTOF to identify radical-mediated cleavage products (e.g., triazinone ring opening) .

- Biotic transformation : Incubate with soil or microbial consortia under aerobic/anaerobic conditions. Track metabolites (e.g., sulfide oxidation to sulfoxide) using ¹H NMR .

Data interpretation : Compare half-lives (t₁/₂) across conditions to model environmental persistence and prioritize ecotoxicity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.